2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine
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Overview
Description
2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethoxy, iodine, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity .
Chemical Reactions Analysis
2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove specific functional groups.
Cross-Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine include other trifluoromethyl-substituted pyridines and difluoromethoxy-substituted heterocycles. These compounds share some chemical properties but differ in their specific reactivity and applications. For example:
2-(Trifluoromethyl)pyridine: Used in the synthesis of pharmaceuticals and agrochemicals, but lacks the difluoromethoxy group, which imparts different reactivity and properties.
2-Fluoro-4-(trifluoromethyl)pyridine: Another related compound with applications in organic synthesis, but with different substitution patterns affecting its chemical behavior.
Properties
IUPAC Name |
2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5INO/c8-6(9)15-5-4(7(10,11)12)1-3(13)2-14-5/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOKYRWYIZGVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)OC(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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